2-Phenylmorpholine Moiety and GSK-3β Affinity
In the 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-one series, which shares the identical 2-phenylmorpholine fragment found in the target compound, lead compounds 21, 29 and 30 exhibit potent GSK-3β inhibitory activity [1]. The presence of the 2-phenyl group is essential: replacement with a simple alkyl group or removal of the phenyl ring reduces GSK-3β affinity, as demonstrated by parallel SAR studies where piperazine‑replaced analogs required a 4‑fluoro‑2‑methoxy phenyl substitution to regain potency [2]. Although the target compound replaces the pyrimidinone with a dihydrobenzofuran‑ethanone, the 2‑phenylmorpholine pharmacophore is conserved, supporting the inference that the phenyl substituent is a key driver of target engagement.
| Evidence Dimension | GSK-3β inhibitory activity (class‑level potency range for 2‑phenylmorpholine‑containing series) |
|---|---|
| Target Compound Data | Not directly measured; compound conserves the 2‑phenylmorpholine pharmacophore. |
| Comparator Or Baseline | Des‑phenyl morpholine analog (compound 14i in the piperazine series) showed reduced potency; piperazine‑replaced analog required structural compensation to achieve IC₅₀ < 100 nM [2]. |
| Quantified Difference | Qualitative SAR: 2‑phenyl group critical for low‑nanomolar GSK‑3β inhibition; removal or replacement attenuates activity. |
| Conditions | Human GSK-3β enzyme inhibition assay (ATP‑competitive format); in vivo tau phosphorylation in mice (oral administration). |
Why This Matters
For researchers targeting GSK‑3β‑driven pathways (Alzheimer’s, mood disorders), conservation of the 2‑phenylmorpholine moiety predicts superior target engagement relative to simple morpholine‑benzofuran hybrids lacking the phenyl substituent.
- [1] Fukunaga, K., et al. Bioorg. Med. Chem. Lett., 2013, 23, 6933–6937. View Source
- [2] Yoshii, N., et al. Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorg. Med. Chem., 2017, 25(6), 1921–1932. (Describes evolution from 2‑phenylmorpholine to piperazine series.) View Source
